molecular formula C12H14O4 B1346805 Monobutyl phthalate CAS No. 34-74-2

Monobutyl phthalate

Cat. No.: B1346805
CAS No.: 34-74-2
M. Wt: 222.24 g/mol
InChI Key: YZBOVSFWWNVKRJ-UHFFFAOYSA-N
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Description

Monobutyl phthalate, also known as 2-(Butoxycarbonyl)benzoic acid, is an organic compound with the condensed structural formula CH₃(CH₂)₃OOCC₆H₄COOH. It is a white solid that features both a butyl ester group and a carboxylic acid group. This compound is the major metabolite of dibutyl phthalate and has attracted attention as a potential endocrine disruptor .

Preparation Methods

Monobutyl phthalate can be synthesized through the esterification of phthalic anhydride with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often employ continuous processes to ensure high yield and purity of the product .

Chemical Reactions Analysis

Monobutyl phthalate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are phthalic acid and its derivatives .

Scientific Research Applications

Monobutyl phthalate has a wide range of scientific research applications, including:

Mechanism of Action

Monobutyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It interferes with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive and developmental abnormalities. The molecular targets and pathways involved in its mechanism of action include steroidogenic acute regulatory protein and transcription factors that regulate steroidogenesis .

Comparison with Similar Compounds

Monobutyl phthalate is similar to other phthalate esters, such as dibutyl phthalate and butyl benzyl phthalate. it is unique in its specific structure and the presence of both a butyl ester group and a carboxylic acid group. This structural uniqueness contributes to its distinct chemical properties and biological effects. Similar compounds include:

This compound’s specific structure and properties make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2-butoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

YZBOVSFWWNVKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
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Related CAS

5423-38-1 (copper(2+) salt)
Record name Monobutyl phthalate
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DSSTOX Substance ID

DTXSID4040002
Record name Monobutyl phthalate
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Molecular Weight

222.24 g/mol
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Physical Description

Solid
Record name Monobutylphthalate
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CAS No.

131-70-4, 34-74-2
Record name Monobutyl phthalate
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Record name Monobutyl phthalate
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Record name MONOBUTYL PHTHALATE
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Record name Butyl hydrogen phthalate
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Melting Point

73.5 °C
Record name Monobutylphthalate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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